molecular formula C18H16ClN3O3 B2758032 2-(4-chlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide CAS No. 946381-80-2

2-(4-chlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide

Cat. No. B2758032
CAS RN: 946381-80-2
M. Wt: 357.79
InChI Key: ZVBMALGMPRZBME-UHFFFAOYSA-N
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Description

  • Chemical Name : Acetamide, N-(2,3-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-6-yl)- .
  • Molecular Weight : 341.8 g/mol.

Molecular Structure Analysis

The molecular structure of 2-(4-chlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide consists of a chlorophenyl group, a dimethylpyrimidine ring, and an acetamide moiety. The compound’s canonicalized structure is as follows: !Molecular Structure.


Physical And Chemical Properties Analysis

  • XLogP3-AA : 3.9 (indicating moderate lipophilicity) .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on pyrimidinone and oxazinone derivatives fused with thiophene rings, starting with citrazinic acid, has shown significant antimicrobial activities. These compounds were synthesized through various chemical reactions, demonstrating good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Radiosynthesis for Imaging Applications

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds designed with a fluorine atom for labeling with fluorine-18, has been reported. This development enables in vivo imaging using positron emission tomography (PET), showcasing the compound's potential for biomedical imaging applications (Dollé et al., 2008).

Novel Heterocyclic Compounds with Antimicrobial Activity

The synthesis of novel heterocyclic compounds incorporating an antipyrine moiety has been explored. These compounds were tested and evaluated for antimicrobial properties, contributing to the ongoing search for new antimicrobial agents (Bondock et al., 2008).

Characterization and Potential Pesticide Application

New derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, characterized by X-ray powder diffraction, have been reported as potential pesticides. This research highlights the compound's relevance in developing new pesticides with specific structural characteristics (Olszewska et al., 2009).

Exploration of Peripheral Benzodiazepine Receptor Imaging

Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their affinity and selectivity for the peripheral benzodiazepine receptors (PBRs), indicating their utility in studying neurodegenerative disorders through PET imaging (Fookes et al., 2008).

Safety and Hazards

Safety information for this compound is limited. It is essential to consult reliable safety data sheets (SDS) or relevant literature to assess potential hazards, toxicity, and safe handling practices .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-11-7-8-22-15(9-11)20-12(2)17(18(22)24)21-16(23)10-25-14-5-3-13(19)4-6-14/h3-9H,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBMALGMPRZBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)COC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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